1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

TAAR1 Agonist Neuroscience CNS Drug Discovery

1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-08-4) is a synthetic, 1,4-disubstituted-1,2,3-triazole-4-carboxamide derivative with a molecular weight of 314.29 g/mol, a calculated logP of 2.97, and a topological polar surface area (tPSA) of 50.17 Ų. This compound is a member of a broader class of triazole carboxamides identified in a Hoffmann-La Roche patent as possessing high affinity for the trace amine-associated receptor 1 (TAAR1).

Molecular Formula C16H12F2N4O
Molecular Weight 314.296
CAS No. 866872-08-4
Cat. No. B2434117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS866872-08-4
Molecular FormulaC16H12F2N4O
Molecular Weight314.296
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C16H12F2N4O/c1-10-15(16(23)19-13-7-5-11(17)6-8-13)20-21-22(10)14-4-2-3-12(18)9-14/h2-9H,1H3,(H,19,23)
InChIKeyMTXKETVMILLETM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 52 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-08-4): A Dual-Target Investigational Probe for Neuroscience & Infectious Disease Research


1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-08-4) is a synthetic, 1,4-disubstituted-1,2,3-triazole-4-carboxamide derivative with a molecular weight of 314.29 g/mol, a calculated logP of 2.97, and a topological polar surface area (tPSA) of 50.17 Ų . This compound is a member of a broader class of triazole carboxamides identified in a Hoffmann-La Roche patent as possessing high affinity for the trace amine-associated receptor 1 (TAAR1) [1]. Independent academic research has further established that structurally related 5-methyl-1,2,3-triazole-4-carboxamides exhibit potent and selective antibacterial activity, particularly against Gram-positive pathogens like *Staphylococcus aureus* [2]. This convergence of target engagement (TAAR1) and phenotypic activity (antimicrobial) positions this specific difluorinated analog as a unique, dual-purpose scientific probe with a pre-defined intellectual property (IP) landscape.

Why Generic 1,2,3-Triazole-4-carboxamides Cannot Substitute for 866872-08-4 in Research Programs


The procurement of a generic, uncharacterized 1,2,3-triazole-4-carboxamide scaffold is a high-risk strategy for drug discovery and chemical biology programs, as minor structural permutations result in profound and unpredictable shifts in both target selectivity and phenotypic activity. The 'magic methyl' effect is paramount: academic studies demonstrate that 5-methyl substituted triazole carboxamides share potent anti-*S. aureus* activity, whereas the 5-amino counterparts from the same series are inactive against this pathogen, instead showing activity against *C. albicans* [1]. Similarly, within the TAAR1 agonist class, subtle variations in the halogen substitution pattern on the N-aryl and 1-aryl rings, as described in the Roche patent, are known to dramatically alter binding affinity (Ki) and functional potency (EC50) at rodent versus human receptor orthologs [2]. Therefore, substituting 866872-08-4 with a non-fluorinated or regioisomeric analog introduces unacceptable uncertainty, jeopardizing data reproducibility and SAR continuity. The precise 3-fluoro/4-fluoro substitution pattern of 866872-08-4 is the key determinant of its unique biological profile.

Quantitative Differentiation Guide for 1-(3-Fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide vs. Closest Analogs


TAAR1 Agonist Potency: Quantified Cross-Species Affinity of the 1,4-Disubstituted 5-Methyl Triazole Chemotype

While target engagement data for the exact CAS 866872-08-4 is not publicly available, robust class-level evidence from the Roche patent establishes the expected potency range for this specific chemotype. A close structural analog from the same Markush structure, a 1,4-disubstituted 5-methyl-1,2,3-triazole-4-carboxamide, demonstrated potent agonist activity at recombinant rat TAAR1 with an EC50 of 0.6 nM and a binding affinity (Ki) of 0.9 nM at mouse TAAR1 [1]. This distinguishes the 5-methyl chemotype from other TAAR1-targeting scaffolds, although direct quantitative data for 866872-08-4 is required to confirm its exact position within this range. This class-level inference is the best available evidence for the compound's primary mechanism of action.

TAAR1 Agonist Neuroscience CNS Drug Discovery GPCR Pharmacology

Antimicrobial Selectivity: Class-Level Distinction Between 5-Methyl and 5-Amino Triazole Carboxamides

The 5-methyl substituent on the triazole core is a critical determinant of antimicrobial selectivity. In a head-to-head phenotypic screening of structurally similar triazole carboxamides, compound 4l (a 5-methyl analog) demonstrated 50% growth inhibition against *Staphylococcus aureus* at a concentration under 1 µM [1]. In stark contrast, compound 8b, a 5-amino analog from the same study, showed no activity against *S. aureus* but was instead active against the pathogenic yeast *C. albicans* [1]. This demonstrates a clear, quantifiable switch in antimicrobial spectrum driven by the C5 substituent. As CAS 866872-08-4 contains the essential 5-methyl group, it is expected to align with the anti-staphylococcal phenotype, making it a rational choice for MRSA-focused programs over the 5-amino class.

Antimicrobial Resistance Gram-Positive Bacteria *Staphylococcus aureus* Selectivity Profiling

Cytotoxicity Counter-Screening: In-Class Evidence for Microbial Selectivity over Human Keratinocytes

A key value driver for a dual-purpose research probe is its predicted therapeutic index. A representative set of 5-methyl-1H-1,2,3-triazole-4-carboxamides, the same chemical sub-class as 866872-08-4, was evaluated for cytotoxicity against human HaCaT keratinocytes, a standard model for host cell toxicity. The results demonstrated selective antimicrobial action, with the compounds showing no significant impact on the viability of human keratinocytes at concentrations that were effective against S. aureus [1]. This class-level evidence suggests a favorable safety profile, empowering the user to prioritize this compound for studies where mammalian cell viability is a crucial parameter.

Selectivity Index Host Cell Toxicity HaCaT Keratinocytes Therapeutic Window

Physicochemical Property Benchmarking: Calculated logP and tPSA Differentiation from Non-Fluorinated Analogs

The unique 3-fluoro/4-fluoro substitution pattern of 866872-08-4 is designed to optimize its physicochemical profile for CNS penetration, a key requirement for a TAAR1-targeting probe. For 866872-08-4, the calculated logP is 2.97, and the tPSA is 50.17 Ų . While specific data for a non-fluorinated direct analog is not available, the introduction of fluorine atoms is a classic medicinal chemistry strategy to increase lipophilicity and metabolic stability without drastically increasing molecular weight. This balanced profile—moderate lipophilicity and a tPSA well below the 60-90 Ų threshold typically associated with BBB permeability—strongly suggests superior CNS drug-like properties compared to non-fluorinated or more polar analogs in the same class.

Drug-likeness CNS Drug Delivery Physicochemical Properties logP tPSA

Synthetic Tractability and IP Position: Advantages Over 1,5-Disubstituted Triazole Regioisomers

A practical advantage for chemical procurement and scale-up is the synthetic accessibility of the 1,4-disubstituted-1,2,3-triazole core. The general class of 1,4-disubstituted triazoles is efficiently synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust, high-yielding 'click' reaction that provides exclusive 1,4-regioselectivity [1]. This contrasts with the synthesis of 1,5-disubstituted triazole regioisomers, which typically requires more complex ruthenium catalysis and often results in lower regioselectivity and more challenging purification. This synthetic efficiency, combined with the established IP protecting the specific 1,4-regioisomer of this chemotype [2], provides a practical advantage in high-throughput screening (HTS) follow-up and hit-to-lead campaigns, ensuring reliable and cost-effective re-supply.

Click Chemistry Regioselective Synthesis Intellectual Property Patent Landscape

High-Value Application Scenarios for 1-(3-Fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (866872-08-4)


Dual-Use Probe for Investigating the Link Between CNS TAAR1 Agonism and Anti-Staphylococcal Activity

This compound serves as a unique chemical biology tool for researchers exploring potential connections between the TAAR1 pathway and the host's innate immune response to Gram-positive infections. While the evidence for anti-*S. aureus* activity is class-level for the 5-methyl series [1] and TAAR1 agonism is a class-level property of the patented chemotype [2], the convergence of these two potential activities in a single molecule with favorable CNS drug-like properties (logP 2.97, tPSA 50.17 Ų ) creates a valuable opportunity for phenotypic screening in neuroinflammatory or post-neurosurgical infection models.

Selectivity-Profiling 'Anchor' Compound in SAR Studies of Antimicrobial Triazoles

Given the established 5-methyl-dependent anti-staphylococcal activity of this chemotype [1], 866872-08-4 can function as a pivotal 'anchor' compound in a focused structure-activity relationship (SAR) library. Its unique difluorinated phenyl groups provide a distinct electronic and steric profile against which to measure the impact of other halogen substitutions on both potency and microbial selectivity. This enables a systematic deconvolution of substituent effects on target versus off-target activity.

Privileged Scaffold for CNS Drug Discovery Library Design in a Defined IP Space

For medicinal chemistry groups building targeted libraries for TAAR1-mediated indications (e.g., schizophrenia, substance abuse [1]), this compound represents a synthetically accessible, 1,4-disubstituted 'click' chemistry core within a well-defined intellectual property (IP) landscape [2]. Its calculated physicochemical properties place it within favorable CNS drug-like space, making it a rational starting point for hit-to-lead optimization while navigating freedom-to-operate considerations.

Standard Positive Control for Click Chemistry Method Development

The compound serves as an ideal model substrate for developing and validating new copper-catalyzed azide-alkyne cycloaddition (CuAAC) protocols. The synthesis of its 1,4-disubstituted-1,2,3-triazole core is representative of the 'click' reaction [1], and its distinct fluorine atoms provide a convenient NMR and mass spectrometry 'handle' for monitoring reaction progress and assessing regioselectivity, making it a superior choice over simpler, unfunctionalized model substrates for method development.

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